molecular formula C26H25FN4O2 B2550173 3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one CAS No. 1428366-93-1

3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one

Cat. No.: B2550173
CAS No.: 1428366-93-1
M. Wt: 444.51
InChI Key: KDRYBLLKKMESHA-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline class. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylpiperazine moiety, and a fluoro-methoxybenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable catalysts.

    Attachment of the Fluoro-Methoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 3-fluoro-4-methoxybenzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
  • 3-(3-fluoro-4-methylbenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
  • 3-(3-fluoro-4-methoxybenzyl)-2-(4-methylpiperazin-1-yl)quinazolin-4(3H)-one

Uniqueness

3-(3-fluoro-4-methoxybenzyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is unique due to the presence of the fluoro-methoxybenzyl group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O2/c1-33-24-12-11-19(17-22(24)27)18-31-25(32)21-9-5-6-10-23(21)28-26(31)30-15-13-29(14-16-30)20-7-3-2-4-8-20/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRYBLLKKMESHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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